N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of azepane, pyridazine, and sulfonamide groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the azepane and pyridazine intermediates, followed by their coupling with a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds
Scientific Research Applications
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4-DIFLUOROBENZENE-1-SULFONAMIDE
- **N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,6-DIFLUOROBENZAMIDE
Uniqueness
Compared to similar compounds, N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H30N4O2S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H30N4O2S/c1-18-16-19(2)25(20(3)17-18)32(30,31)28-22-10-8-21(9-11-22)23-12-13-24(27-26-23)29-14-6-4-5-7-15-29/h8-13,16-17,28H,4-7,14-15H2,1-3H3 |
InChI Key |
CLRWGWQSRZWTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C |
Origin of Product |
United States |
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